molecular formula C8H6N2O3 B8692056 5-(2-Furanylmethylidene)imidazolidine-2,4-dione

5-(2-Furanylmethylidene)imidazolidine-2,4-dione

Cat. No.: B8692056
M. Wt: 178.14 g/mol
InChI Key: NTRZCUHJPUNEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furanylmethylidene)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)

InChI Key

NTRZCUHJPUNEDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydantoin (10 g), fused sodium acetate (20 g), and freshly distilled furfural (12 g) in acetic acid (40 ml) was heated under reflux for 11/4 hours. The dark solution was poured into cold water (400 ml) to precipitate the dark green/yellow product, which was washed with water until neutral and then with cold ethanol to give 14 g (80% theoretical yield) of 5-furfurylidenehydantoin m.p. 232°-5° (decomp.) (H. L. Wheeler and C. Hoffman, Amer. Chem. J., 1911, 45, 368, quote m.p. 232°.) The material was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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